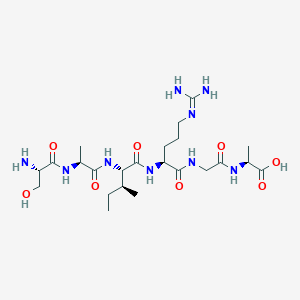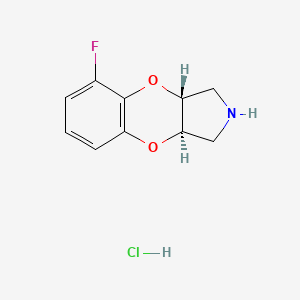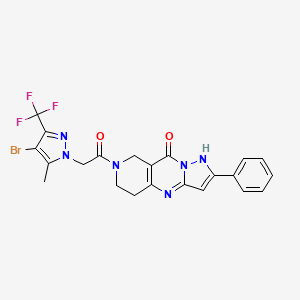![molecular formula C68H100N20O14 B12382782 (3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a highly complex organic molecule with multiple functional groups, including amino, imidazole, indole, and carboxamide groups. It is likely to be a synthetic compound designed for specific biochemical or pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound would involve multiple steps, including the formation of the core structure and the addition of various functional groups. Typical reactions might include:
Amidation: Formation of amide bonds.
Alkylation: Introduction of alkyl groups.
Cyclization: Formation of cyclic structures.
Industrial Production Methods: Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and indole groups.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions could be employed to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialized materials or chemicals.
作用機序
作用機序は、特定の生物学的または化学的な文脈によって異なります。可能性のあるメカニズムには、次のものが含まれます。
酵素阻害: 特定の酵素に結合して阻害すること。
受容体結合: 細胞受容体と相互作用してシグナル伝達経路を調節すること。
化学反応性: 細胞プロセスを変更する化学反応に参加すること。
類似化合物:
ペプチド: 複数のアミノ酸残基を持つ点で類似しています。
ポリケチド: 複雑な環状構造を持つ点で類似しています。
アルカロイド: 窒素含有官能基を持つ点で類似しています。
独自性: この化合物の独自性は、官能基の特定の組み合わせと構造的複雑さにあり、これはユニークな生化学的性質または治療の可能性を与える可能性があります。
類似化合物との比較
Peptides: Similar in having multiple amino acid residues.
Polyketides: Similar in having complex cyclic structures.
Alkaloids: Similar in having nitrogen-containing functional groups.
Uniqueness: This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique biochemical properties or therapeutic potential.
特性
分子式 |
C68H100N20O14 |
|---|---|
分子量 |
1421.6 g/mol |
IUPAC名 |
(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide |
InChI |
InChI=1S/C68H100N20O14/c1-38(2)30-51-63(97)81-47(57(70)91)21-23-56(90)102-29-11-13-40-31-39-12-10-28-101-55(89)22-20-45(69)59(93)87-53(33-41-35-79-46-15-4-3-14-43(41)46)66(100)88-27-9-19-54(88)65(99)86-52(34-42-36-75-37-80-42)64(98)84-49(17-7-25-77-67(71)72)61(95)82-48(16-5-6-24-76-58(92)44(40)32-39)60(94)83-50(62(96)85-51)18-8-26-78-68(73)74/h3-4,10-15,35-40,44-45,47-54,79H,5-9,16-34,69H2,1-2H3,(H2,70,91)(H,75,80)(H,76,92)(H,81,97)(H,82,95)(H,83,94)(H,84,98)(H,85,96)(H,86,99)(H,87,93)(H4,71,72,77)(H4,73,74,78)/b12-10+,13-11+/t39-,40+,44?,45+,47+,48+,49+,50+,51+,52+,53+,54+/m1/s1 |
InChIキー |
VYOFOWXTCYJNEK-KLMAHMIQSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CCC(=O)OC/C=C/[C@H]2C[C@@H]\3CC2C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](CCC(=O)OC/C=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
正規SMILES |
CC(C)CC1C(=O)NC(CCC(=O)OCC=CC2CC3CC2C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(CCC(=O)OCC=C3)N)CC5=CNC6=CC=CC=C65)CC7=CN=CN7)CCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


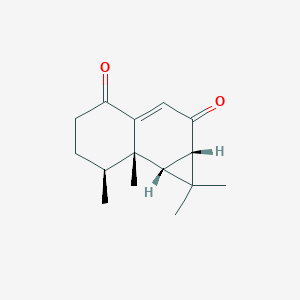
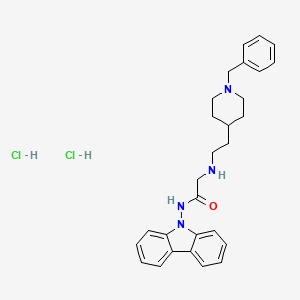

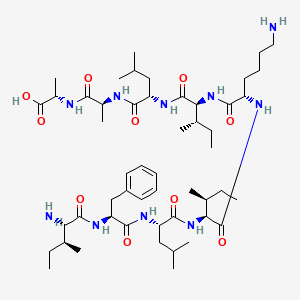
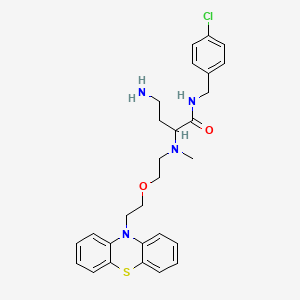
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)
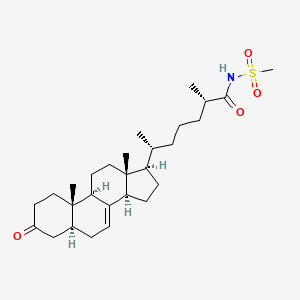
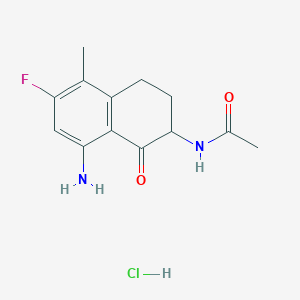
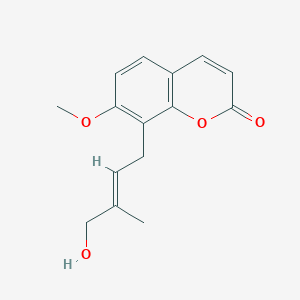
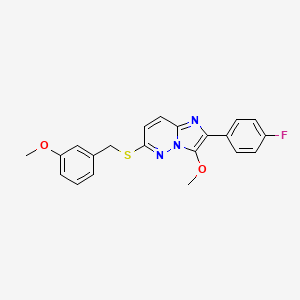
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
